molecular formula C26H32N2O B1683757 Galeteron CAS No. 851983-85-2

Galeteron

Katalognummer B1683757
CAS-Nummer: 851983-85-2
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: PAFKTGFSEFKSQG-PAASFTFBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Galeterone (developmental code names TOK-001, VN/124-1) is a steroidal antiandrogen that was under development by Tokai Pharmaceuticals for the treatment of prostate cancer . It is a 3-hydroxy steroid and has a role as an androgen .


Synthesis Analysis

A large multi-gram scale synthesis of Galeterone has been reported, starting from the commercially available dehydroepiandrosterone-3-acetate (DHEA) via Galeterone (Gal), in 8 steps with a 26% overall yield and 99.5% purity .


Molecular Structure Analysis

Galeterone has a molecular formula of C26H32N2O and a molecular weight of 388.5 g/mol . Its IUPAC name is (3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol .


Chemical Reactions Analysis

Galeterone is a steroidal CYP17A1 inhibitor, androgen receptor (AR) antagonist, and AR degrader . It has been reported that Galeterone is metabolized to 3-oxo-Δ4-steroids by 3βHSD in a short period on oral administration .


Physical And Chemical Properties Analysis

Galeterone has a molecular formula of C26H32N2O and a molecular weight of 388.5 g/mol . It is a 3-hydroxy steroid .

Wissenschaftliche Forschungsanwendungen

Galeteron: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Behandlung von Prostatakrebs: this compound wurde in erster Linie auf sein Potenzial zur Behandlung von fortgeschrittenem Prostatakrebs untersucht. Es wirkt durch mehrere Mechanismen: Hemmung von CYP17, um die Androgensynthese zu blockieren, direkte Bindung an den Androgenrezeptor (AR), um dessen Wirkungen zu antagonisieren, und Induktion einer signifikanten Wachstumshemmung von Prostatatumor-Xenograften .

Hemmung der Androgensynthese: Als CYP17-Inhibitor spielt this compound eine entscheidende Rolle bei der Blockierung der Synthese von Androgenen wie Testosteron (T) und Dihydrotestosteron (DHT), die für das Wachstum von Prostatatumoren unerlässlich sind .

Androgenrezeptor-Antagonismus: this compound konkurriert mit natürlichen Liganden um die Bindung an die Ligandenbindungsdomäne von AR und wirkt als Antagonist. Dies verhindert, dass AR die Genexpression aktiviert, die zum Tumorwachstum führt .

Verbesserung des AR-Abbaus: Studien deuten darauf hin, dass this compound auch den Abbau des Androgenrezeptors fördern kann, wodurch die Präsenz des Rezeptors reduziert und seine Rolle bei der Progression des Prostatakrebs behindert wird .

Klinische Studien und Wirksamkeit: this compound wurde in klinischen Phase-2-Studien für kastrationsresistenten Prostatakrebs (CRPC) getestet und zeigte vielversprechende therapeutische Potenziale gegen diese fortgeschrittene Form der Krankheit .

6. Vergleich mit anderen Prostatakrebsmedikamenten Die Forschung hat die Wirksamkeit von this compound mit FDA-zugelassenen Prostatakrebsmedikamenten wie Enzalutamid sowie mit this compound-Analoga der nächsten Generation in sowohl in-vitro- als auch in-vivo-Prostatakrebsmodellen verglichen .

Wirkmechanismus

Target of Action

Galeterone, also known as TOK-001 or VN/124-1, is a steroidal antiandrogen that was under development for the treatment of prostate cancer . It primarily targets the androgen receptor (AR) and CYP17A1 , an enzyme crucial for the biosynthesis of androgens .

Mode of Action

Galeterone exhibits a unique triple mechanism of action :

Biochemical Pathways

Galeterone affects the androgen signaling pathway by inhibiting the synthesis of androgens and reducing the number of androgen receptors . It is metabolized by 3βHSD to 4-galeterone, which is further converted by steroid-5α-reductase (SRD5A) to 3-keto-5α-Gal . These metabolites have varying activities on the androgen signaling pathway components .

Pharmacokinetics

Galeterone is known to have poor oral bioavailability in rodents . The poor pharmacokinetic properties, such as oral absorption and metabolic half-life, may be the reason for its clinical compromise . It has been reported that galeterone is metabolized to 3-oxo-δ4-steroids by 3βhsd shortly after oral administration .

Result of Action

Galeterone significantly decreases the viability, proliferation, and migration of prostate cancer cells . It also inhibits AR protein stability and AR target gene expression . In addition, it has been shown to enhance the effects of chemotherapeutic drugs in reducing proliferation and viability .

Action Environment

The efficacy of Galeterone can be influenced by various environmental factors. For instance, the presence of enzymes that process endogenous steroids can convert Galeterone into metabolites with differing activities on the androgen signaling pathway . This could potentially attenuate the efficacy of Galeterone .

Safety and Hazards

Galeterone is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Galeterone has been used in trials studying the treatment of Prostate Cancer . A Phase III study of Galeterone (compared against enzalutamide) in AR-V7-positive patients is currently underway . This represents the first pivotal trial using a biomarker-selection design in this disease .

Eigenschaften

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKTGFSEFKSQG-PAASFTFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025602
Record name 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851983-85-2
Record name Galeterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851983-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galeterone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851983852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galeterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12415
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GALETERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA33E149SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galeterone
Reactant of Route 2
Galeterone
Reactant of Route 3
Galeterone
Reactant of Route 4
Galeterone
Reactant of Route 5
Galeterone
Reactant of Route 6
Galeterone

Q & A

ANone: Galeterone demonstrates a multi-targeted mechanism of action, primarily affecting the androgen receptor (AR) signaling pathway, which is crucial for prostate cancer progression.

    A: Galeterone (3β-(hydroxy)-17-(1H-benzimidazol-1-yl)androsta-5,16-diene), previously known as VN/124-1 or TOK-001, is a semi-synthetic steroid analog. [, ]

        ANone: Galeterone itself is not generally considered a catalyst. Its primary mechanism of action focuses on inhibiting the enzymatic activity of CYP17A1 and modulating the androgen receptor (AR). While it exhibits binding affinities to specific enzymes, its role is primarily inhibitory rather than catalytic. Therefore, discussing its reaction mechanisms, selectivity, and uses in a catalytic context wouldn't be accurate.

        A: While the abstracts don’t provide details on specific computational studies, molecular docking was used to predict the binding of Galeterone and its metabolite D4G to the active site of CYP21A2. [] This suggests that computational methods are being employed to understand Galeterone’s interactions with its targets and can further be utilized for:

          A: Research has elucidated key structural features crucial for Galeterone's activity. [, ]

            A: While detailed stability data is not available in the abstracts, studies highlight efforts to improve Galeterone's pharmaceutical properties. [, , ]

            Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

            Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.